4-ethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines elements of naphthofuran and benzenesulfonamide
Preparation Methods
The synthesis of 4-ethyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthofuran core. This is followed by the introduction of the ethyl group and the benzenesulfonamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-ethyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-ethyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-ethyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:
Naphthofuran derivatives: These compounds share the naphthofuran core but may have different substituents.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide moiety but may have different core structures.
Ethyl-substituted compounds: These compounds have an ethyl group but may differ in other structural aspects.
The uniqueness of 4-ethyl-N-(7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)benzenesulfonamide lies in its specific combination of these structural elements, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-ethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3S/c1-2-16-11-13-17(14-12-16)29(26,27)25-22-15-21-19-8-5-6-10-23(19)28-24(21)20-9-4-3-7-18(20)22/h3-4,7,9,11-15,25H,2,5-6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDDZJHFRVIOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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